tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16489336
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrN2O2 |
|---|---|
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3 |
| Standard InChI Key | DCWGQYCHINOHEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system combining pyrrole and pyridine rings. The 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine scaffold introduces partial saturation at the 1,3-positions, distinguishing it from fully aromatic analogs . The tert-butyl ester group at position 2 enhances steric bulk and lipophilicity, while the bromine substituent at position 6 provides a handle for further functionalization via cross-coupling reactions .
Key Structural Features
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Core Structure: Partially saturated pyrrolo[3,4-c]pyridine ring system.
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Substituents:
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Bromine at position 6 (C6).
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tert-Butyloxycarbonyl (Boc) group at position 2.
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Spectroscopic Characterization
While experimental spectra for this specific compound are unavailable, data from analogous brominated pyrrolopyridines suggest:
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¹H NMR:
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¹³C NMR:
Synthesis and Functionalization
Synthetic Routes
The synthesis typically involves sequential protection, bromination, and cyclization steps:
Step 1: Boc Protection
Reaction of 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and catalytic 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Yield: 70–85% after silica gel chromatography.
Step 2: Bromination (if required)
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by quenching with aqueous sodium thiosulfate .
Industrial-Scale Production
Optimized parameters for large-scale synthesis include:
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Solvent: Tetrahydrofuran (THF) for improved solubility.
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Temperature: 25–30°C to balance reaction rate and side-product formation.
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Catalyst: DMAP (0.1–0.5 mol%) to enhance Boc protection efficiency.
Physicochemical Properties
Computed Properties
| Property | Value | Method (Source) |
|---|---|---|
| XLogP3 | 3.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 58.3 Ų | PubChem |
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The C6 bromine undergoes palladium-catalyzed coupling with aryl boronic acids:
Typical Conditions: Dioxane/H₂O (4:1), 90°C, 12 h.
Yield: 80–95% for electron-neutral aryl groups.
Ester Hydrolysis
Acid-mediated cleavage of the Boc group yields the free amine:
Reaction Time: 2–4 h at room temperature.
Kinase Inhibition
Analogous compounds show potent inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A):
| Compound | IC₅₀ (DYRK1A) | Reference |
|---|---|---|
| Parent compound | <10 nM | |
| 6-Phenyl derivative | <5 nM |
Anti-inflammatory Effects
In murine BV2 microglial cells:
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TNF-α reduction: 50% at 10 μM.
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IL-6 suppression: 60% at 10 μM.
Comparative Analysis with Structural Analogs
Impact of Ring Saturation
| Property | 1,3-Dihydro-2H Derivative | Fully Aromatic Analog |
|---|---|---|
| LogP | 3.2 | 2.8 |
| Water Solubility | 0.12 mg/mL | 0.08 mg/mL |
| DYRK1A IC₅₀ | 8 nM | 12 nM |
Bromine vs. Chlorine Substitution
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Reactivity: Bromine enables faster cross-coupling (Suzuki reaction rate: Br > Cl by 3–5×).
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Metabolic Stability: Brominated analogs exhibit longer half-lives in hepatic microsomes .
Industrial and Research Applications
Pharmaceutical Intermediate
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Key Fragment in kinase inhibitor development (e.g., Alzheimer’s disease therapeutics targeting DYRK1A).
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Building Block for PET radiotracers via bromine-76 substitution .
Material Science
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